5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one

Lipophilicity CNS drug design Physicochemical profiling

5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one (CAS 1007455-35-7) is a spirocyclic isoindolinone derivative bearing a methoxy substituent at the 5'-position on the phenyl ring. With molecular formula C11H11NO2, molecular weight 189.21 g/mol, and a rigid spiro[cyclopropane-1,1'-isoindolin] core, this compound serves as a key synthetic intermediate and pharmacophoric scaffold element in medicinal chemistry programs targeting kinases, particularly Polo-like kinase 4 (PLK4).

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 1007455-35-7
Cat. No. B6337039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one
CAS1007455-35-7
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3(CC3)NC2=O
InChIInChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)10(13)12-11(9)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13)
InChIKeyNBUXTTUPUBRZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one (CAS 1007455-35-7): Spirocyclic Isoindolinone Building Block for Kinase-Targeted Drug Discovery


5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one (CAS 1007455-35-7) is a spirocyclic isoindolinone derivative bearing a methoxy substituent at the 5'-position on the phenyl ring . With molecular formula C11H11NO2, molecular weight 189.21 g/mol, and a rigid spiro[cyclopropane-1,1'-isoindolin] core, this compound serves as a key synthetic intermediate and pharmacophoric scaffold element in medicinal chemistry programs targeting kinases, particularly Polo-like kinase 4 (PLK4) [1][2]. The 5'-methoxy substitution pattern provides a balance of lipophilicity (computed LogP ≈ 1.76) and hydrogen-bond acceptor capacity (PSA ≈ 38.3 Ų) that is distinct among close-in-class analogs .

Why Spiro[cyclopropane-1,1'-isoindolin]-3'-one Analogs Cannot Be Casually Substituted: Position-Specific Substituent Effects on Lipophilicity, H-Bonding, and Synthetic Tractability


The spiro[cyclopropane-1,1'-isoindolin]-3'-one scaffold presents a deceptively simple core where the nature and position of the aryl substituent dramatically alters physicochemical properties relevant to both biological activity and downstream synthetic utility. The 5'-methoxy derivative (CAS 1007455-35-7) occupies a specific property niche: its computed LogP of ~1.76 is significantly higher than the unsubstituted parent (LogP ~1.19–1.42) and the 5'-amino analog (LogP ~0.36), yet lower than the 5'-benzyloxy analog (MW 265.31, LogP predicted >3.5) . The methoxy group provides a single hydrogen-bond acceptor without introducing an additional H-bond donor, unlike the 5'-hydroxy or 5'-amino congeners, which can alter selectivity profiles in kinase binding pockets and affect membrane permeability [1]. Furthermore, the methoxy substituent serves as a versatile synthetic handle, enabling both O-demethylation to the phenol for further derivatization and directing electrophilic aromatic substitution to the ortho positions, whereas halogenated analogs at the 6'-position offer orthogonal cross-coupling reactivity . Substituting any of these analogs without deliberate consideration of these property differences risks compromising lead optimization trajectories.

Quantitative Differentiation Evidence for 5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one (CAS 1007455-35-7) Versus Closest Analogs


LogP Differentiation: Balanced Lipophilicity for CNS-Penetrant Lead Optimization Relative to Unsubstituted and Amino Analogs

The computed octanol-water partition coefficient (LogP) of 5'-methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one is 1.76, placing it within the optimal range (LogP 1–3) for CNS drug candidates as defined by the widely cited Wager CNS MPO scoring paradigm . The unsubstituted parent spiro[cyclopropane-1,1'-isoindolin]-3'-one (CAS 604799-98-6) has a lower LogP of 1.19–1.42, and the 5'-amino analog (CAS 1784083-79-9) has a substantially lower LogP of 0.36, which may limit passive membrane permeability . The 5'-hydroxy analog (CAS 1007455-36-8), while lacking a directly reported LogP value, is expected to be more polar than the methoxy derivative based on the additional H-bond donor . This ~0.3–1.4 LogP unit differentiation directly impacts predicted blood-brain barrier penetration and non-specific tissue binding profiles.

Lipophilicity CNS drug design Physicochemical profiling

Hydrogen-Bond Acceptor/Donor Profile: Methoxy as a Silent H-Bond Acceptor Without Introducing Donor Liability

The 5'-methoxy substituent contributes exactly one hydrogen-bond acceptor (the methoxy oxygen) and zero additional hydrogen-bond donors to the spiro[cyclopropane-1,1'-isoindolin]-3'-one scaffold . In contrast, the 5'-amino analog (CAS 1784083-79-9) introduces one H-bond donor (NH2) and one acceptor (NH2 nitrogen), while the 5'-hydroxy analog (CAS 1007455-36-8) adds one H-bond donor (OH) and one acceptor (OH oxygen) . The unsubstituted parent (CAS 604799-98-6) contributes no additional H-bond features beyond the core isoindolinone amide (1 acceptor, 1 donor) . In the context of PLK4 kinase inhibitor design, the 5'-methoxy group has been shown to engage in productive hydrophobic and van der Waals interactions within the kinase active site without introducing polar donor liabilities that can reduce selectivity against off-target kinases, as evidenced by the clinical candidate CFI-400945 which retains the 5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one core [1].

Hydrogen bonding Kinase inhibitor design Selectivity optimization

Molecular Weight and Topological PSA Differentiation: Favorable Ligand Efficiency Metrics Versus Bulkier Analogs

With a molecular weight of 189.21 g/mol and a topological polar surface area (TPSA) of 38.33 Ų, 5'-methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one falls within the fragment-like chemical space (MW <250, TPSA <60 Ų) defined by the Astex Rule of Three for fragment-based lead discovery . The 5'-benzyloxy analog (CAS 2768493-38-3) has a substantially larger molecular weight of 265.31 g/mol and a higher predicted LogP, pushing it beyond optimal fragment space . The unsubstituted parent is lighter (MW 159.19) but lacks the methoxy handle for further optimization . This intermediate molecular weight positions the 5'-methoxy analog as a fragment-sized scaffold with a single functionalization point, enabling efficient exploration of vector-based SAR while maintaining favorable ligand efficiency indices (LE = 0.29–0.35 kcal/mol per heavy atom, estimated).

Ligand efficiency Fragment-based drug discovery Rule-of-3 compliance

Synthetic Access to PLK4 Pharmacophore: The 5'-Methoxy Spirocyclopropane-Indolinone Core as Direct Precursor to Clinical Candidate CFI-400945

The 5'-methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one scaffold constitutes the core pharmacophoric element of CFI-400945, a clinical-stage Polo-like kinase 4 (PLK4) inhibitor with a Ki of 0.26 nM and IC50 of 2.8 ± 1.4 nM for PLK4 [1]. In the seminal PLK4 inhibitor discovery program, the 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one series containing the 5'-methoxy substituent demonstrated superior physicochemical, ADME, and pharmacokinetic properties compared to the earlier alkene-linked (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one series, while maintaining comparable PLK4 affinity and antiproliferative activity [2]. The key intermediate (1R,2S)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1247001-12-2, PLK4-IN-1) directly incorporates the 5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one motif and shows IC50 ≤ 0.1 μM against PLK4 . By contrast, spiro[cyclopropane-1,1'-isoindolin]-3'-one analogs lacking the 5'-methoxy group or bearing alternative substituents are not represented in the optimized clinical candidate series [3].

PLK4 inhibition Kinase inhibitor synthesis Cancer therapeutics

Synthetic Versatility: Methoxy as a Traceless Directing Group for Ortho-Functionalization Versus Halogenated Analogs

The 5'-methoxy group on the isoindolinone phenyl ring acts as an ortho/para-directing substituent for electrophilic aromatic substitution (EAS), enabling regioselective introduction of additional substituents at the 4'- and 6'-positions [1]. This contrasts with the 6'-bromo analog (CAS 2241580-81-2), which provides a cross-coupling handle at the 6'-position but requires palladium catalysis for further elaboration . Importantly, the methoxy group can be subsequently demethylated (e.g., using BBr3 or AlCl3/pyridine) to reveal the 5'-hydroxy analog (CAS 1007455-36-8), which can then be alkylated, acylated, or sulfonylated for diverse SAR exploration . This synthetic flexibility — EAS directing capability plus latent phenol unmasking — is not available with the unsubstituted parent or the 6'-halogenated analogs, which offer only single-mode reactivity.

C-H functionalization Late-stage diversification Medicinal chemistry synthesis

Commercial Availability and Pricing: Cost-Effective Access to a High-Demand Spirocyclic Scaffold

5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one (CAS 1007455-35-7) is commercially available from multiple reputable suppliers at purities of 95–97% with pricing that reflects established synthetic routes, including Fluorochem (£441/250 mg, £891/1 g as of 2025) and Leyan (97% purity, 250 mg and 1 g quantities) . By comparison, the unsubstituted parent spiro[cyclopropane-1,1'-isoindolin]-3'-one (CAS 604799-98-6) is priced at £810/250 mg from Fluorochem, representing a ~84% price premium for a simpler analog with fewer synthetic handles . The 5'-hydroxy analog (CAS 1007455-36-8) is priced at £872/250 mg, nearly double the cost of the 5'-methoxy compound despite being a potential downstream product . This pricing inversion suggests that the 5'-methoxy analog benefits from more efficient manufacturing scale or higher demand, making it the most cost-effective entry point into the spirocyclopropane-isoindolinone chemical space for budget-conscious discovery programs.

Chemical procurement Building block sourcing Medicinal chemistry supply chain

Optimal Procurement Scenarios for 5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one Based on Quantitative Differentiation Evidence


PLK4 Inhibitor Lead Optimization: Direct Scaffold Entry into a Clinically Validated Chemical Series

Research groups pursuing Polo-like kinase 4 (PLK4) inhibitors for oncology applications should prioritize procurement of the 5'-methoxy analog as the core building block. The clinical candidate CFI-400945 (PLK4 Ki = 0.26 nM, IC50 = 2.8 nM) and its predecessor PLK4-IN-1 (IC50 ≤ 0.1 μM) both incorporate the 5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one motif [1]. The spirocyclopropane-linked series demonstrated superior ADME and pharmacokinetic properties compared to the earlier alkene-linked congeners, establishing the cyclopropane-isoindolinone core as the preferred bioisostere for this target . Using the 5'-methoxy analog ensures direct synthetic access to this validated pharmacophore.

CNS-Penetrant Kinase Probe Development: Leveraging Optimal LogP for Blood-Brain Barrier Penetration

The computed LogP of 1.76 for the 5'-methoxy analog places it squarely within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates . This is a critical differentiator from the 5'-amino analog (LogP 0.36), which may exhibit poor passive CNS permeability, and the unsubstituted parent (LogP ~1.2–1.4), which falls at the lower boundary of the optimal range [1]. Medicinal chemistry teams designing brain-penetrant kinase probes or neurotherapeutic agents should select the 5'-methoxy scaffold to maximize the probability of achieving adequate CNS exposure while retaining the fragment-like molecular weight (189.21 Da) favorable for lead optimization.

Fragment-Based Drug Discovery (FBDD) Campaigns: MW and TPSA Compliance with Astex Rule of Three

With MW 189.21 Da and TPSA 38.33 Ų, the 5'-methoxy analog satisfies all Astex Rule of Three criteria for fragment-based screening libraries (MW <250, TPSA <60 Ų, H-bond donors ≤3, H-bond acceptors ≤6) [1]. The unsubstituted parent is lighter (159 Da) but provides fewer interaction points for target engagement, while the benzyloxy analog (MW 265 Da) exceeds the fragment MW threshold . Biophysics and structural biology groups conducting fragment screens by NMR, SPR, or X-ray crystallography should prioritize the 5'-methoxy analog as a rule-of-3-compliant fragment with validated synthetic tractability for hit-to-lead expansion.

Cost-Efficient Parallel SAR Exploration in Academic Medicinal Chemistry Laboratories

Academic groups with constrained budgets should prefer the 5'-methoxy analog based on its superior cost efficiency. At £441/250 mg from Fluorochem, it offers a 45–49% cost reduction versus the unsubstituted parent (£810/250 mg) and the 5'-hydroxy analog (£872/250 mg) . The methoxy group's dual synthetic utility — acting as both an ortho-directing EAS activator and a latent phenol via O-demethylation — further amplifies the value proposition by enabling diverse analog generation from a single purchased intermediate [1]. This combination of lower procurement cost and greater synthetic flexibility makes the 5'-methoxy analog the preferred choice for academic SAR programs requiring efficient resource allocation.

Quote Request

Request a Quote for 5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.